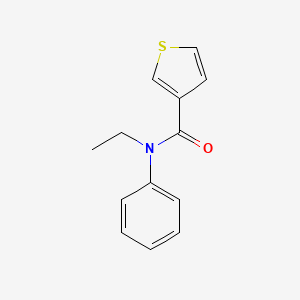![molecular formula C17H24N2O2 B7473877 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has gained significant attention in scientific research. It is commonly known as DM-1 and is used in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1 is a piperazine derivative that has a unique chemical structure, making it a promising compound for developing new drugs.
Mecanismo De Acción
DM-1 exerts its effects through various mechanisms of action. It has been found to inhibit tubulin polymerization, which is essential for cell division and growth. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. DM-1 also inhibits acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is essential for cognitive function. In Parkinson's disease, DM-1 has been found to activate the Nrf2 pathway, which plays a crucial role in protecting neurons from oxidative stress.
Biochemical and Physiological Effects:
DM-1 has various biochemical and physiological effects on the body. It has been found to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells. In Alzheimer's disease, DM-1 has been shown to reduce the levels of amyloid-beta plaques and increase the levels of acetylcholine. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DM-1 has several advantages and limitations for lab experiments. Its unique chemical structure makes it a promising compound for developing new drugs. However, the synthesis of DM-1 is a complex process that requires expertise and precision. DM-1 is also a potent compound that requires careful handling and storage. Additionally, DM-1 has limited solubility in water, which can pose challenges in certain experiments.
Direcciones Futuras
DM-1 has shown promising results in various scientific research fields, and there are several future directions for its use. In cancer research, DM-1 can be further developed as an anti-cancer agent and used in combination with other drugs to enhance its efficacy. In Alzheimer's disease research, DM-1 can be studied further to understand its mechanism of action and develop new drugs that target the disease. In Parkinson's disease research, DM-1 can be used to develop new drugs that protect dopaminergic neurons and improve motor function.
In conclusion, 1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one is a chemical compound that has significant potential in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and neuroscience. DM-1's unique chemical structure, mechanism of action, and biochemical and physiological effects make it a promising compound for developing new drugs. Its advantages and limitations for lab experiments should be carefully considered, and future directions for its use should be explored to further understand its potential.
Métodos De Síntesis
DM-1 can be synthesized through a multi-step process, starting with the reaction of 2,4-dimethylbenzoyl chloride with piperazine. The resulting product is then reacted with 2-methylpropan-1-one to yield DM-1. The synthesis of DM-1 is a complex process that requires expertise and precision, but it is crucial for obtaining high-quality DM-1 for scientific research.
Aplicaciones Científicas De Investigación
DM-1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DM-1 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. In Alzheimer's disease, DM-1 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease, DM-1 has been found to protect dopaminergic neurons and improve motor function.
Propiedades
IUPAC Name |
1-[4-(2,4-dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)16(20)18-7-9-19(10-8-18)17(21)15-6-5-13(3)11-14(15)4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXGZTVBVFCYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



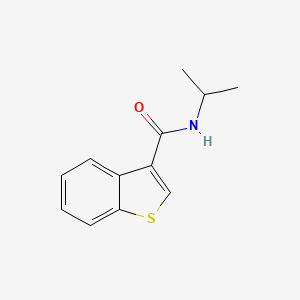
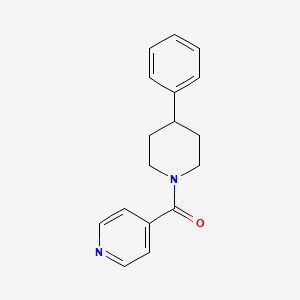

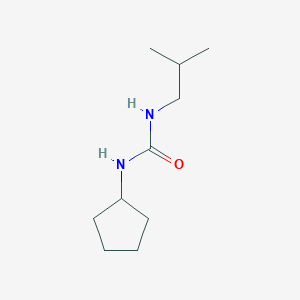
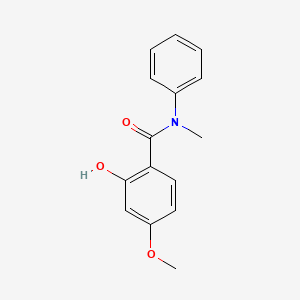
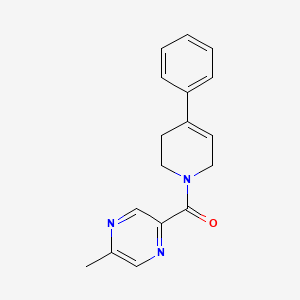
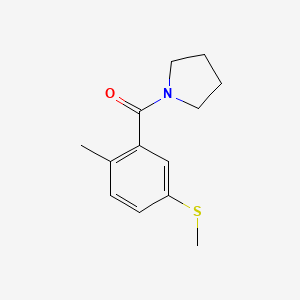


![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
